

Spectroscopic Characterization of 2-Sulfobenzoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 2-Sulfobenzoic anhydride

Cat. No.: B147474

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-sulfobenzoic anhydride** (CAS No: 81-08-3), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-sulfobenzoic anhydride** is C₇H₄O₄S, with a molecular weight of 184.17 g/mol .^[1] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **2-sulfobenzoic anhydride** exhibits signals in the aromatic region, consistent with its substituted benzene ring structure.

Chemical Shift (ppm)	Description
7.872	Aromatic Proton
7.708	Aromatic Proton
7.56	Aromatic Proton
7.51	Aromatic Proton
Solvent: DMSO-d ₆ , Instrument: 400 MHz	

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following data has been reported for **2-sulfobenzoic anhydride** in Acetone-D6.

Chemical Shift (ppm)	Assignment
163.2	Carbonyl Carbon (C=O)
146.1	Aromatic Carbon (C-SO ₂)
136.4	Aromatic Carbon
133.0	Aromatic Carbon
129.7	Aromatic Carbon
128.5	Aromatic Carbon
121.9	Aromatic Carbon
Solvent: Acetone-D ₆	

Infrared (IR) Spectroscopy

The IR spectrum of **2-sulfobenzoic anhydride** is characterized by strong absorptions corresponding to the anhydride and sulfonyl functional groups.

Frequency (cm ⁻¹)	Bond Vibration	Functional Group
~1800	C=O stretch (asymmetric)	Anhydride
~1750	C=O stretch (symmetric)	Anhydride
~1380	S=O stretch (asymmetric)	Sulfonyl
~1190	S=O stretch (symmetric)	Sulfonyl
~1250	C-O-C stretch	Anhydride
~1080	S-O stretch	Sulfonyl
3100-3000	C-H stretch	Aromatic
1600-1450	C=C stretch	Aromatic Ring
Sample Preparation: KBr Pellet		

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-sulfobenzoic anhydride** shows a distinct fragmentation pattern, with the molecular ion peak observed at m/z 184.

m/z	Relative Intensity (%)	Putative Fragment
184	32.8	[M] ⁺ (Molecular Ion)
120	45.5	[M - SO ₂] ⁺
104	100.0	[M - SO ₃] ⁺
92	16.2	[C ₆ H ₄ O] ⁺
76	93.7	[C ₆ H ₄] ⁺
50	48.4	[C ₄ H ₂] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy Protocol

¹H and ¹³C NMR

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-sulfobenzoic anhydride** for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-D₆) in a clean, dry vial.
 - Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

KBr Pellet Method

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2-sulfobenzoic anhydride** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

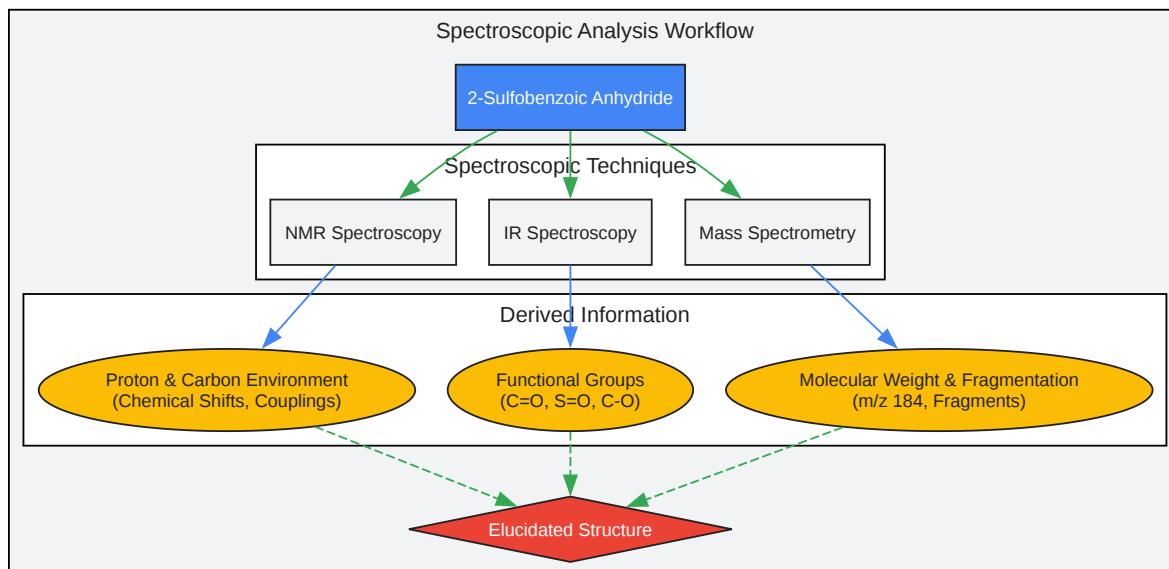
Electron Ionization (EI) Method

- Sample Introduction:
 - Introduce a small amount of the solid **2-sulfobenzoic anhydride** sample into the mass spectrometer via a direct insertion probe.
 - Gently heat the probe to volatilize the sample into the ion source.

- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
 - The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.
 - The fragmentation pattern provides valuable information about the structure of the molecule.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a complete picture for the structural confirmation of **2-sulfobenzoic anhydride**. The following diagram illustrates the logical workflow of using these techniques for structural elucidation.



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Caption: Workflow for the structural elucidation of **2-Sulfobenzoic Anhydride**.

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References

- 1. researchgate.net [researchgate.net]
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